N-(3-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
N-(3-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1H-1,2,4-triazole moiety at the 6-position and a 3-methylpyridin-2-yl carboxamide group at the 3-position. This compound belongs to a class of molecules where nitrogen-rich heterocycles are leveraged for their electronic and steric properties .
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O/c1-9-3-2-6-15-12(9)17-13(21)10-4-5-11(19-18-10)20-8-14-7-16-20/h2-8H,1H3,(H,15,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQVZIABZUULLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the triazole ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to attach the triazole moiety to the pyridazine core.
Attachment of the pyridine ring: This can be done through various coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridine ring at the desired position.
Final modifications: The carboxamide group can be introduced through amidation reactions using suitable amines and coupling reagents.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyridazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
N-(3-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has shown promising antimicrobial properties. Research indicates that derivatives of triazole compounds often exhibit significant activity against various bacterial strains.
Case Study : A study demonstrated that similar triazole derivatives exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The compound's structural features contribute to its interaction with bacterial enzymes, thus inhibiting their growth .
Antifungal Activity
The triazole moiety is known for its antifungal properties, making this compound a potential candidate for antifungal drug development.
Research Insight : Triazole derivatives have been extensively studied for their efficacy against fungal infections. In vitro studies have shown that compounds with similar structures can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus .
Anti-inflammatory Properties
This compound may also possess anti-inflammatory effects.
Research Findings : In studies involving inflammation models, compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
Summary of Biological Activities
| Activity Type | Target Organism/Pathway | Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition observed |
| Antifungal | Candida albicans, Aspergillus | Effective growth inhibition |
| Anti-inflammatory | Cytokine pathways | Reduced levels of TNF-alpha and IL-6 |
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
N-(4-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Structural Difference : Replaces the 3-methylpyridin-2-yl group with a 4-methylthiazol-2-yl substituent.
- Implications: Electronic Effects: Thiazole (aromatic sulfur-containing heterocycle) is less basic than pyridine, altering electron distribution and solubility. Steric Effects: The 4-methyl group on thiazole may introduce steric hindrance compared to the 3-methylpyridin-2-yl group.
Talarozole (Rambazole)
- Structure : Features a benzothiazolamine core with a 1H-1,2,4-triazole and ethyl-butyl side chain.
- Key Differences : The benzothiazole core contrasts with pyridazine, and the triazole is part of a larger substituent.
- Activity : Approved for keratinization disorders and psoriasis, highlighting the therapeutic relevance of triazole-containing compounds .
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide
Functional Group Variations
β-(1,2,4-Triazol-1-yl)-L-alanine
- Structure: A triazole-substituted nonproteinogenic amino acid.
- Role : Metabolite of fungicides like myclobutanil, emphasizing the role of triazole moieties in agrochemical activity .
N-(3-fluoro-4-hydroxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide
- Structure : Imidazo[1,2-b]pyridazine core with fluorinated aryl groups.
Q & A
Basic: What are the optimal multi-step synthetic routes for N-(3-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be controlled to improve yield?
Answer:
Synthesis typically involves sequential coupling of pyridazine, triazole, and 3-methylpyridine moieties. Key steps include:
- Core Formation: Cyclization of pyridazine derivatives under reflux with catalysts like Pd(PPh₃)₄ for cross-coupling.
- Triazole Introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 60–80°C under inert atmosphere to prevent oxidation .
- Carboxamide Coupling: Amide bond formation using EDCI/HOBt activation in anhydrous DMF .
Optimization Tips: - Use high-purity reagents and monitor reaction progress via TLC or LCMS.
- Control temperature (±2°C) and moisture to minimize side reactions.
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
- 1H/13C NMR: Assign peaks for pyridazine (δ 8.5–9.5 ppm), triazole (δ 7.8–8.2 ppm), and methylpyridine (δ 2.2–2.5 ppm) .
- Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]+ with <2 ppm error.
- HPLC: Use C18 columns (ACN/water + 0.1% TFA) to verify purity >98% .
Table 1: Example NMR Data from Analogous Compounds
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyridazine C-H | 8.56 | Singlet | |
| Triazole C-H | 7.82 | Doublet | |
| Methylpyridine CH₃ | 2.21 | Singlet |
Basic: How are preliminary biological activities (e.g., anticancer, anti-inflammatory) screened for this compound?
Answer:
- In Vitro Assays:
- Dose-Response Curves: Use 5–7 concentrations (1 nM–100 µM) to establish potency.
Advanced: How can computational modeling (e.g., DFT, QSAR) guide the optimization of this compound’s bioactivity?
Answer:
- Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites .
- QSAR: Correlate structural descriptors (logP, polar surface area) with IC₅₀ values to prioritize derivatives .
- Molecular Docking: Simulate binding to targets (e.g., kinase ATP-binding pockets) using AutoDock Vina .
Advanced: What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ across studies)?
Answer:
- Standardized Protocols: Replicate assays under identical conditions (cell line, serum concentration, incubation time).
- Orthogonal Validation: Confirm activity via dual methods (e.g., Western blot for apoptosis + flow cytometry).
- Meta-Analysis: Use statistical tools (ANOVA, Cohen’s d) to assess variability across datasets .
Advanced: How does the heterocyclic arrangement (pyridazine + triazole) influence target selectivity and off-target effects?
Answer:
- Pyridazine: Enhances π-π stacking with aromatic residues in enzyme active sites.
- Triazole: Acts as a hydrogen bond acceptor, improving affinity for kinases (e.g., JAK2, EGFR) .
- Off-Target Mitigation: Modify substituents (e.g., methyl groups) to reduce CYP450 interactions .
Advanced: What methodologies assess the compound’s stability and solubility for in vivo studies?
Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition temperature (>200°C indicates suitability for storage) .
- Solubility: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Add co-solvents (DMSO ≤1%) if needed .
Advanced: How do structural analogs compare in potency and selectivity?
Answer:
Table 2: Analog Comparison
| Compound | Key Modification | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Target Compound | – | 50 | 10× |
| N-(4-Cl-phenyl) analog | Chlorine substitution | 35 | 5× |
| Pyrazole-replaced triazole analog | Pyrazole moiety | 120 | 15× |
Advanced: What industrial-scale challenges arise in synthesizing this compound, and how can they be addressed preemptively?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
